N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine ring, and a bromophenyl group
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-8-2-1-6-15(17)11-12-20(26)23-14-16-7-5-13-25(16)21-24-18-9-3-4-10-19(18)27-21/h1-4,6,8-10,16H,5,7,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXLQCONFIHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide typically involves multiple steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.
Coupling of the benzo[d]oxazole and pyrrolidine rings: This step involves the formation of a C-N bond between the two rings, often using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the bromophenyl group: This can be done via a substitution reaction, where a bromophenyl derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aprotic solvent.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
3-Methoxyphenylboronic acid: A compound with a similar aromatic structure but different functional groups and reactivity.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide is unique due to its combination of a benzo[d]oxazole ring, a pyrrolidine ring, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide is a complex organic compound that integrates various structural motifs, including a benzo[d]oxazole moiety, a pyrrolidine ring, and a propanamide group. This intricate architecture suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Structural Overview
The compound's structure can be represented as follows:
Molecular Formula : CHBrNO
Molecular Weight : 358.4 g/mol
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various microbial strains, showing potential as an antimycobacterial agent . Interaction studies indicate selective binding to specific biological targets, which could enhance its therapeutic applications in treating infections caused by resistant strains.
Comparative Analysis
To better understand the compound's biological activity, it is beneficial to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these compounds.
The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related benzo[d]oxazole derivatives indicate that they may interact with neurotransmitter receptors and modulate intracellular signaling pathways that are crucial for cell survival and apoptosis regulation .
Case Studies
While specific case studies focusing on this compound are sparse, research on similar compounds provides insights into its potential applications:
- Neuroprotective Studies : In vitro studies have shown that related benzo[d]oxazole derivatives significantly reduce the levels of pro-apoptotic factors such as Bax while increasing anti-apoptotic factors like Bcl-2 in neuronal cell models exposed to neurotoxic agents .
- Antimycobacterial Efficacy : Compounds with similar structures have demonstrated promising results against Mycobacterium tuberculosis, suggesting that this compound could be explored further for its antimycobacterial properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the bromophenyl-propanamide core and the benzo[d]oxazole-pyrrolidine moiety. Coupling reactions (e.g., amide bond formation) are critical, requiring reagents like EDC/HOBt or DCC. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–5°C for sensitive steps) are key to minimizing side reactions .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry) and analyze yield/purity via HPLC. Evidence from flow-chemistry optimization studies suggests iterative adjustments to reagent addition rates and reaction times improve reproducibility .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) and pyrrolidine ring conformation .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching C₂₂H₂₃BrN₃O₂).
HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., unreacted intermediates) .
Q. What preliminary biological screening strategies are suitable for this compound?
- Approach :
- Receptor Binding Assays : Screen against GPCRs or kinases using fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd values) .
- Enzyme Inhibition Studies : Test activity against COX-2 or phosphodiesterases, given the benzo[d]oxazole moiety’s role in modulating inflammatory pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-bromophenyl group?
- Strategy :
Analog Synthesis : Replace the 2-bromophenyl group with electron-deficient (e.g., 2-chlorophenyl) or electron-rich (e.g., 2-methoxyphenyl) variants.
Biological Profiling : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on cancer cell lines) and selectivity via kinase panel screens.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target binding pockets, focusing on halogen bonding from the bromine .
Q. How should researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
- Troubleshooting Steps :
Compound Purity : Re-analyze batches via HPLC and NMR to rule out impurities.
Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability.
Orthogonal Assays : Validate results using alternate methods (e.g., SPR vs. ITC for binding affinity) .
Q. What strategies are effective for optimizing synthetic yield while maintaining stereochemical fidelity?
- Advanced Techniques :
- Catalyst Screening : Test Pd-catalyzed cross-coupling for bromophenyl integration (e.g., Suzuki-Miyaura) with ligands like XPhos to enhance efficiency .
- Chiral Resolution : Use chiral stationary phase HPLC or enzymatic resolution to isolate enantiomers, critical for SAR accuracy .
Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed during preclinical development?
- Solutions :
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., pyrrolidine N-demethylation).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
